molecular formula C16H12FN5 B3733941 1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole

1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole

Cat. No. B3733941
M. Wt: 293.30 g/mol
InChI Key: BYDRGGSHRHAKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole” belongs to the class of organic compounds known as imidazopyrazoles, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring and a pyrazole ring, both of which are five-membered rings with two nitrogen atoms. The presence of these heterocyclic rings can contribute to the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups and the conditions under which the reactions are carried out. The presence of the imidazole and pyrazole rings could make it reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase its stability and lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole and pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Studies could also be conducted to investigate its synthesis, reactivity, and properties .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5/c17-13-5-1-3-11(7-13)10-22-16-14(9-19-22)20-15(21-16)12-4-2-6-18-8-12/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDRGGSHRHAKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C=N2)NC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorophenyl)methyl]-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole
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1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole
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1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole
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1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole
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1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole
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1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole

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